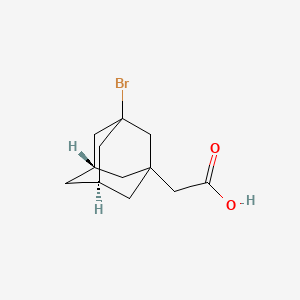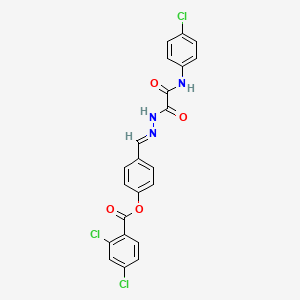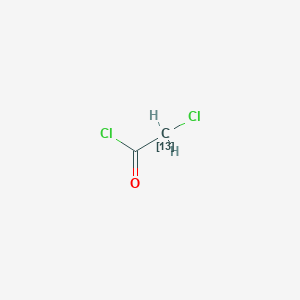
(1S,1'S,2R,2'R)-Duanphos
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,1’S,2R,2’R)-Duanphos is a chiral diphosphine ligand used in asymmetric synthesis and catalysis. It is known for its high enantioselectivity and efficiency in various chemical reactions, making it a valuable compound in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,1’S,2R,2’R)-Duanphos typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the chiral backbone, which is derived from readily available starting materials such as cycloocta-1,5-diene.
Formation of the Chiral Backbone: The chiral backbone is formed through a series of reactions, including hydrogenation and cyclization, to introduce the necessary stereocenters.
Introduction of Phosphine Groups: The phosphine groups are introduced through nucleophilic substitution reactions, where the chiral backbone reacts with phosphine reagents under controlled conditions.
Purification: The final product is purified using techniques such as column chromatography to obtain (1S,1’S,2R,2’R)-Duanphos in high purity.
Industrial Production Methods
Industrial production of (1S,1’S,2R,2’R)-Duanphos follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize waste. Advanced purification techniques, such as crystallization and distillation, are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,1’S,2R,2’R)-Duanphos undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or oxygen.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the phosphine groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents under mild conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Various nucleophiles such as halides, amines, and alcohols under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives with different functional groups.
Scientific Research Applications
(1S,1’S,2R,2’R)-Duanphos has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating the synthesis of chiral compounds with high enantioselectivity.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: (1S,1’S,2R,2’R)-Duanphos is used in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: It is utilized in the production of fine chemicals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (1S,1’S,2R,2’R)-Duanphos involves its ability to coordinate with metal centers, forming stable complexes that facilitate various chemical reactions. The chiral environment created by the ligand induces enantioselectivity in the reactions, leading to the formation of chiral products. The molecular targets and pathways involved include coordination with transition metals such as rhodium, palladium, and platinum.
Comparison with Similar Compounds
Similar Compounds
BINAP: A widely used chiral diphosphine ligand with similar applications in asymmetric catalysis.
DIPAMP: Another chiral diphosphine ligand known for its high enantioselectivity.
SEGPHOS: A chiral diphosphine ligand with a different backbone structure but similar catalytic properties.
Uniqueness of (1S,1’S,2R,2’R)-Duanphos
(1S,1’S,2R,2’R)-Duanphos is unique due to its specific chiral backbone and the high enantioselectivity it imparts in catalytic reactions. Its ability to form stable complexes with various metal centers and its versatility in different types of chemical reactions make it a valuable compound in both academic research and industrial applications.
Properties
Molecular Formula |
C24H32P2 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
(1S,2R)-2-tert-butyl-1-[(1S,2R)-2-tert-butyl-1,3-dihydroisophosphindol-1-yl]-1,3-dihydroisophosphindole |
InChI |
InChI=1S/C24H32P2/c1-23(2,3)25-15-17-11-7-9-13-19(17)21(25)22-20-14-10-8-12-18(20)16-26(22)24(4,5)6/h7-14,21-22H,15-16H2,1-6H3/t21-,22-,25+,26+/m0/s1 |
InChI Key |
HCBRTCFUVLYSKU-CNXCYTMISA-N |
Isomeric SMILES |
CC(C)(C)[P@@]1CC2=CC=CC=C2[C@H]1[C@@H]3C4=CC=CC=C4C[P@]3C(C)(C)C |
Canonical SMILES |
CC(C)(C)P1CC2=CC=CC=C2C1C3C4=CC=CC=C4CP3C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-butoxyphenyl)-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12055313.png)



![2-Oxo-2-phenylethyl 8-methyl-2-[4-(4-pentylcyclohexyl)phenyl]quinoline-4-carboxylate](/img/structure/B12055329.png)



![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12055346.png)
![6-Amino-4-(1,3-benzodioxol-5-yl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12055353.png)



